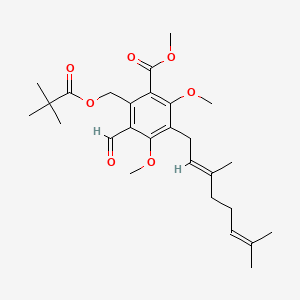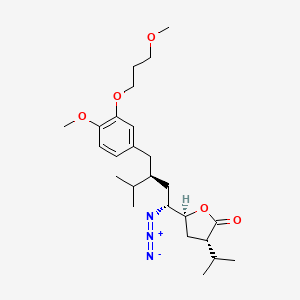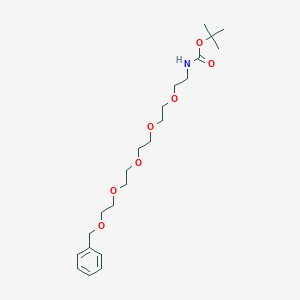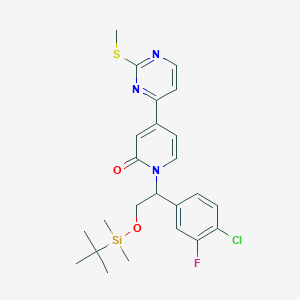![molecular formula C23H30N2O2 B11826147 ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)
ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate typically involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3. This reaction proceeds with high diastereoselectivity to produce the desired aziridine carboxylate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Substituted amines
Applications De Recherche Scientifique
Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate exerts its effects is primarily through interactions with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylaziridine: A simpler aziridine compound with similar reactivity but lacking the complex spirocyclic structure.
Azetidine: Another nitrogen-containing ring compound, but with a four-membered ring instead of three.
Uniqueness
Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate is unique due to its spirocyclic structure and the presence of both aziridine and indole moieties. This combination of structural features imparts unique chemical and biological properties that are not observed in simpler aziridine or azetidine compounds .
Propriétés
Formule moléculaire |
C23H30N2O2 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
ethyl (1S,3aS,5aR,9bR)-3-benzylspiro[2,3a,4,5,6,7,8,9b-octahydrobenzo[e]indole-1,2'-aziridine]-5a-carboxylate |
InChI |
InChI=1S/C23H30N2O2/c1-2-27-21(26)22-12-7-6-10-18(22)20-19(11-13-22)25(16-23(20)15-24-23)14-17-8-4-3-5-9-17/h3-5,8-10,19-20,24H,2,6-7,11-16H2,1H3/t19-,20+,22+,23-/m0/s1 |
Clé InChI |
DNEGZZADIYMQMY-JVSAHFFESA-N |
SMILES isomérique |
CCOC(=O)[C@@]12CCCC=C1[C@@H]3[C@H](CC2)N(C[C@@]34CN4)CC5=CC=CC=C5 |
SMILES canonique |
CCOC(=O)C12CCCC=C1C3C(CC2)N(CC34CN4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate](/img/structure/B11826106.png)





![[2-(Hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B11826151.png)

![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11826160.png)

